1-(2-Methoxybenzoyl)indoline-2-carboxamide
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Overview
Description
1-(2-Methoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indoline core, a methoxybenzoyl group, and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 1-(2-Methoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its activity . The presence of the carboxamide moiety in this compound allows it to form hydrogen bonds with MmpL3, leading to the inhibition of the transporter .
Biochemical Pathways
The inhibition of MmpL3 disrupts the normal functioning of Mycobacterium tuberculosis, affecting its growth and survival
Pharmacokinetics
Similar indole-2-carboxamide analogues have been predicted to cross the blood-brain barrier (bbb), suggesting potential central nervous system (cns) activity .
Result of Action
The inhibition of MmpL3 by this compound leads to the growth inhibition of Mycobacterium tuberculosis . Additionally, some indole-2-carboxamide analogues have shown cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybenzoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the conversion of the resulting intermediate to the carboxamide derivative through a reaction with an appropriate amine under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indoline core, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
1-(2-Methoxybenzoyl)indoline-2-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
1-(2-Methoxybenzoyl)indoline-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
1-(2-Methoxybenzoyl)indoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 1-(2-Methoxybenzoyl)indoline-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-3-7-12(15)17(21)19-13-8-4-2-6-11(13)10-14(19)16(18)20/h2-9,14H,10H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISNMZVMBHRUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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